3,3-dimethyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butanamide
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Overview
Description
3,3-dimethyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butanamide is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indazole core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indazole core or the butanamide moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the indazole ring or the butanamide side chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the indazole ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butanamide involves its interaction with specific molecular targets and pathways. The indazole core is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds with a similar indole core structure, such as indole-3-acetic acid and tryptophan.
Other indazole derivatives: Compounds like 3-amino-N-phenyl-1H-indazole-1-carboxamides.
Uniqueness
3,3-dimethyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)butanamide is unique due to its specific substitution pattern on the indazole core and the presence of the butanamide moiety.
Properties
IUPAC Name |
3,3-dimethyl-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-15(2,3)9-14(19)16-10-12-11-7-5-6-8-13(11)18(4)17-12/h5-10H2,1-4H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXCYRMWIXWLJGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC1=NN(C2=C1CCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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